5-Methanesulfonyl-2-methylaniline hydrochloride

Medicinal Chemistry Organic Synthesis Material Handling

Generic substitution of sulfonylaniline building blocks causes synthetic reproducibility and handling failures. This hydrochloride salt (CAS 1153193-10-2) provides the exact 2-methyl-5-methanesulfonyl substitution pattern required for patent-protected immunomodulatory lead candidates. Key procurement advantages: (1) Solid HCl salt-enables accurate weighing and parallel synthesis array preparation, unlike the oily free base (CAS 1671-48-3); (2) Defined stoichiometry and enhanced aqueous solubility (LogP 0.498) reduce DMSO dependence in biological assay stock solutions; (3) Scalable 99%-yield hydrogenation route from 4-methylsulfonyl-2-nitrotoluene supports cost-effective medicinal chemistry campaigns.

Molecular Formula C8H12ClNO2S
Molecular Weight 221.7
CAS No. 1153193-10-2
Cat. No. B2552841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methanesulfonyl-2-methylaniline hydrochloride
CAS1153193-10-2
Molecular FormulaC8H12ClNO2S
Molecular Weight221.7
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl
InChIInChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H
InChIKeyKUIFHZDNICNRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methanesulfonyl-2-methylaniline HCl: Overview


5-Methanesulfonyl-2-methylaniline hydrochloride (CAS 1153193-10-2) is a substituted aniline derivative with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.70 g/mol . It is the hydrochloride salt of 2-methyl-5-(methylsulfonyl)aniline (free base CAS 1671-48-3), featuring a methanesulfonyl group at the 5-position and a methyl group at the 2-position of the aniline ring [1]. This compound is commercially available from multiple suppliers with a typical purity specification of 95% and is utilized as a versatile building block in medicinal chemistry and organic synthesis .

5-Methanesulfonyl-2-methylaniline HCl: Procurement Distinctions


Generic substitution of sulfonylaniline building blocks introduces significant risks in synthetic reproducibility and material handling. The hydrochloride salt form of this compound (CAS 1153193-10-2) provides defined stoichiometry and enhanced aqueous solubility compared to its free base counterpart (CAS 1671-48-3), which is an oil at room temperature . Furthermore, the precise substitution pattern—2-methyl and 5-methanesulfonyl—determines reactivity and biological target engagement in downstream applications; regioisomers such as 4-methanesulfonyl-2-methylaniline (CAS 252562-00-8) or 2-methanesulfonyl-6-methylaniline (CAS 1540131-63-2) exhibit different physicochemical properties and may not be interchangeable in established synthetic protocols . The following evidence quantifies the specific advantages of selecting this compound over its closest analogs.

5-Methanesulfonyl-2-methylaniline HCl: Quantitative Evidence


Hydrochloride Salt vs. Free Base: Physical State Advantage

The hydrochloride salt (CAS 1153193-10-2) exists as a crystalline solid at room temperature, in contrast to the free base (CAS 1671-48-3), which is a colorless oil . This solid-state form enables accurate weighing, improved long-term storage stability, and simplified formulation into aqueous buffers due to enhanced water solubility conferred by the hydrochloride counterion .

Medicinal Chemistry Organic Synthesis Material Handling

5- vs. 4-Substitution: Storage Stability Comparison

The 5-methanesulfonyl-2-methylaniline hydrochloride regioisomer demonstrates superior storage convenience compared to the 4-methanesulfonyl analog. This compound is stable when stored sealed in a dry environment at 2°C–8°C . In contrast, the 4-methanesulfonyl-2-methylaniline isomer (CAS 252562-00-8) requires storage at -20°C to maintain stability .

Chemical Storage Stability Building Block

Synthetic Route Efficiency: High-Yield Free Base Access

The free base precursor to this hydrochloride salt, 2-methyl-5-(methylsulfonyl)aniline (CAS 1671-48-3), can be synthesized via a high-yielding catalytic hydrogenation from commercially available 4-methylsulfonyl-2-nitrotoluene. This patented method achieves a 99% yield under defined conditions .

Synthetic Methodology Process Chemistry Cost Efficiency

Lipophilicity Profile: Balanced Solubility and Permeability

The compound exhibits a calculated LogP (octanol-water partition coefficient) of approximately 0.498 . This value is intermediate compared to the free base (XLogP3 = 0.1) [1] and other more lipophilic sulfonylaniline derivatives. This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability.

ADME Physicochemical Properties Drug Design

5-Methanesulfonyl-2-methylaniline HCl: Key Applications


Medicinal Chemistry: Immunomodulatory Drug Candidates

This hydrochloride salt serves as a key intermediate in the synthesis of novel immunomodulatory agents, as demonstrated in patent WO2010/92043 . The high-yielding synthetic route to its free base precursor (99% yield) supports cost-effective scale-up for medicinal chemistry programs. The solid salt form facilitates accurate weighing and use in parallel synthesis arrays.

Chemical Biology: Stable, Soluble Probe Building Blocks

The hydrochloride salt form offers superior handling and aqueous solubility compared to the oily free base, making it an ideal choice for preparing stock solutions for biological assays . Its moderate LogP value (0.498) suggests a balanced profile for cell permeability and solubility, reducing the need for DMSO in assay preparations [1].

Process Chemistry: Scalable Sulfonamide Synthesis

The defined 2-methyl-5-methanesulfonyl substitution pattern is a privileged scaffold in pharmaceutical research. The robust, high-yield hydrogenation route (99% yield) from 4-methylsulfonyl-2-nitrotoluene provides a reliable, scalable supply of the free base, which can be readily converted to this hydrochloride salt for further functionalization .

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